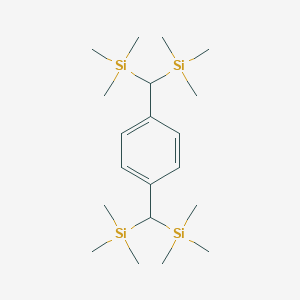
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is used in various fields, including materials science, chemistry, and biology.
Wirkmechanismus
The mechanism of action of silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) is not fully understood. However, it is believed that it reacts with the surface of materials through the formation of covalent bonds. This results in the formation of a thin layer of silane on the surface of the material, which can improve its properties.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-). However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) has several advantages for lab experiments. It is easy to handle, has a long shelf life, and is compatible with a wide range of materials. However, it has limited solubility in water and can be difficult to dissolve in some solvents.
Zukünftige Richtungen
There are several future directions for the research of silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-). One potential area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the exploration of its applications in the field of biomedicine. Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) has the potential to be used as a surface modifier for medical devices and implants, which could improve their biocompatibility and reduce the risk of infection. Additionally, further research is needed to understand the mechanism of action of silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) and its potential applications in other fields, such as electronics and energy storage.
Conclusion:
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) is a versatile compound with numerous applications in materials science, chemistry, and biology. Its unique properties make it an attractive surface modifier for various materials, and its low toxicity makes it a safe choice for lab experiments. While there is still much to be learned about its mechanism of action and potential applications, the future looks bright for this promising compound.
Synthesemethoden
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) is synthesized using a one-pot reaction of 1,4-bis(chloromethyl)benzene and trimethylsilyl chloride in the presence of a strong base. The reaction results in the formation of a colorless liquid with a boiling point of 158-160°C.
Wissenschaftliche Forschungsanwendungen
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) has been extensively studied for its applications in materials science. It is used as a surface modifier for various materials, including glass, ceramics, and metals. It can improve the adhesion of coatings and reduce the surface energy of materials. Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl-) has also been used as a coupling agent in the synthesis of polymer composites.
Eigenschaften
CAS-Nummer |
17557-10-7 |
|---|---|
Produktname |
Silane (1,4-phenylenedimethylidene)tetrakis(trimethyl- |
Molekularformel |
C20H42Si4 |
Molekulargewicht |
394.9 g/mol |
IUPAC-Name |
[[4-[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C20H42Si4/c1-21(2,3)19(22(4,5)6)17-13-15-18(16-14-17)20(23(7,8)9)24(10,11)12/h13-16,19-20H,1-12H3 |
InChI-Schlüssel |
WDBXRQMXEOERGV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Kanonische SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Andere CAS-Nummern |
17557-10-7 |
Synonyme |
Silane(1,4-phenylenedimethylidene)tetrakis[trimethyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



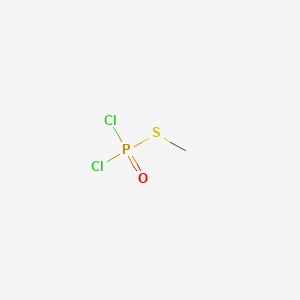
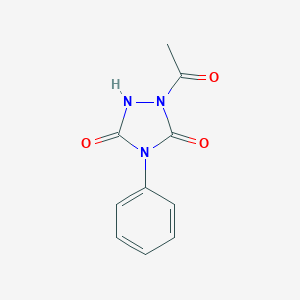
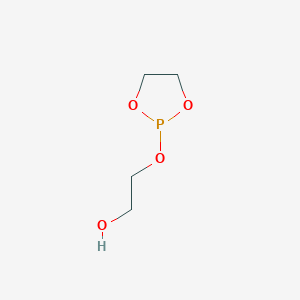
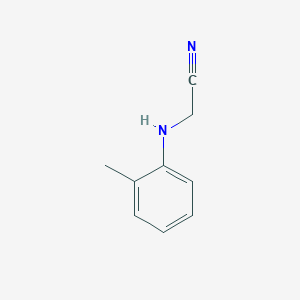
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)






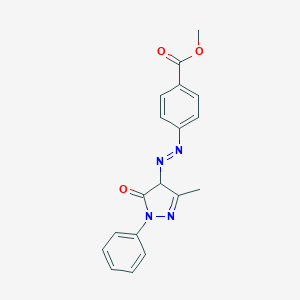
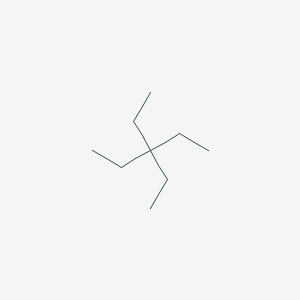
![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)